N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
CAS No.: 1171357-42-8
Cat. No.: VC11927330
Molecular Formula: C22H23N5OS
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171357-42-8 |
|---|---|
| Molecular Formula | C22H23N5OS |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C22H23N5OS/c1-5-27-16(4)11-19(25-27)21(28)26(13-17-7-6-8-23-12-17)22-24-18-9-14(2)15(3)10-20(18)29-22/h6-12H,5,13H2,1-4H3 |
| Standard InChI Key | DHMRSELTVMYCCE-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C(=C4)C)C)C |
| Canonical SMILES | CCN1C(=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C(=C4)C)C)C |
Introduction
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that integrates a benzothiazole moiety with a pyrazole and pyridine component. This compound features a carboxamide functional group, which contributes to its potential biological activity and chemical reactivity. The molecular formula of this compound is C22H23N5OS, and it has a molecular weight of approximately 405.5 g/mol .
Synthesis and Chemical Reactivity
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The compound's reactivity can be attributed to the presence of the carboxamide group, which can participate in various nucleophilic substitution reactions. Additionally, the pyrazole ring may undergo electrophilic aromatic substitution under appropriate conditions.
Biological Activity and Potential Applications
Compounds containing benzothiazole and pyrazole motifs have been noted for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Specifically, benzothiazoles have been recognized for their ability to inhibit certain enzymes and receptors involved in disease processes. The specific biological activity of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide requires further investigation through pharmacological studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume